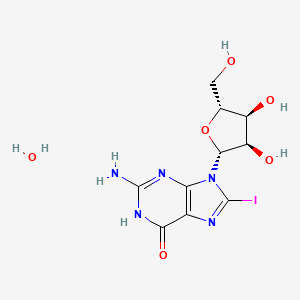
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is an organic compound with a complex structure that includes an oxirane (epoxide) ring, a butyne backbone, and a peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the butyne and peroxol groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol can undergo various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming new oxygen-containing compounds.
Reduction: Reduction reactions can target the oxirane ring or the peroxol group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or peroxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring and peroxol group are particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne: Lacks the peroxol group, resulting in different reactivity and applications.
4-(2-Methyloxiran-2-yl)but-3-yne-2-ol:
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-one: Features a ketone group, leading to distinct reactivity patterns and applications.
Uniqueness
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is unique due to the presence of both an oxirane ring and a peroxol group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66684-37-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(3-hydroperoxy-3-methylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C8H12O3/c1-7(2,11-9)4-5-8(3)6-10-8/h9H,6H2,1-3H3 |
InChI Key |
MWTPFLNOLSUMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#CC(C)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
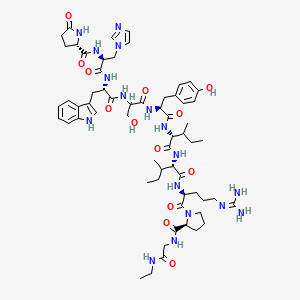


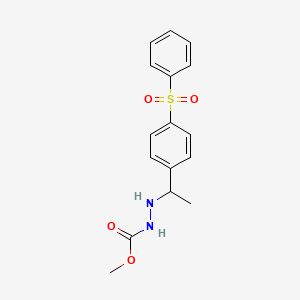
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
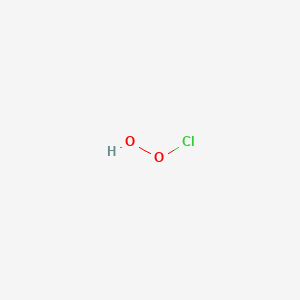
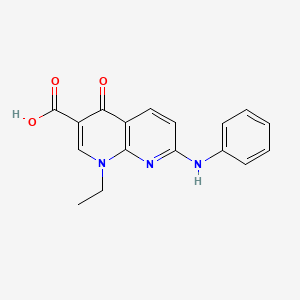
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

